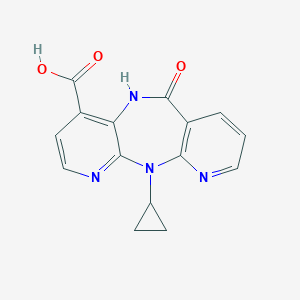
Dibenzyl terephthalate
Übersicht
Beschreibung
Synthesis Analysis
DBT is synthesized through the depolymerization of PET, utilizing benzyl alcohol under reflux conditions. The process includes heating the mixture to a specific temperature (e.g., 145°C) for varying durations (20, 24, and 28 hours) in the presence of a zinc acetate catalyst. The resulting compound undergoes purification through recrystallization in methanol, yielding DBT with identifiable characteristics such as a melting point of 98-99°C and distinct spectroscopic features indicative of its structure (Suwardi et al., 2010).
Molecular Structure Analysis
The molecular structure of DBT has been examined through various spectroscopic methods, including FTIR and NMR spectroscopy, revealing the presence of functional groups such as OH, C=O, C-O, and CH, along with monosubstituted and disubstituted benzene groups. The structural analysis confirms the chemical identity of DBT and its by-products, indicating a successful synthesis process from PET degradation (Suwardi et al., 2010).
Chemical Reactions and Properties
DBT's chemical behavior includes its formation through transesterification reactions, showcasing its potential in recycling processes for PET. The chemical properties of DBT, derived from such reactions, demonstrate its role as a key intermediate in the depolymerization of PET to facilitate the recycling of plastic materials (Donahue et al., 2003).
Physical Properties Analysis
The physical properties of DBT, including its melting point and spectral characteristics, are essential for confirming its purity and identity. The melting point of DBT, determined through the synthesis process, along with its spectroscopic profiles (FTIR, H NMR), are crucial for its characterization and further applications (Suwardi et al., 2010).
Chemical Properties Analysis
The chemical properties of DBT, such as its reactivity and functional group composition, have been elucidated through detailed spectroscopic analysis. The presence of specific functional groups and their arrangement within the DBT molecule are indicative of its chemical behavior and potential applications in further synthetic processes (Suwardi et al., 2010).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
In the field of materials science, DBT is primarily used as a plasticizer. A plasticizer is a substance that is added to a material to make it softer and more flexible, to increase its plasticity, to decrease its viscosity, or to decrease friction during its handling in manufacture.
Methods of Application
DBT is typically mixed with the resin during the manufacturing process. The amount of DBT used can vary depending on the desired properties of the final product.
Results or Outcomes
The addition of DBT to thermoplastic resins can improve the material’s flexibility, durability, and workability.
Chemical Recycling of Polyethylene Terephthalate (PET)
DBT can be synthesized from the plastic Polyethylene Terephthalate (PET), which is commonly found in 2-liter pop bottles . This process is part of a broader field of research focused on the chemical recycling of plastics .
Summary of the Application
The goal of this application is to find ways to recycle PET, a common type of plastic, into useful chemicals . One of these chemicals is DBT .
Methods of Application
The PET from 2-liter pop bottles is chemically converted into DBT .
Results or Outcomes
The result of this process is the production of DBT from recycled PET . This not only provides a useful chemical but also helps to reduce the environmental impact of plastic waste .
Safety And Hazards
Dibenzyl terephthalate may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If skin irritation or rash occurs, medical advice or attention should be sought . The compound should be handled to avoid breathing dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dibenzyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFEQWCMAADJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173600 | |
| Record name | Dibenzyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl terephthalate | |
CAS RN |
19851-61-7 | |
| Record name | 1,4-Bis(phenylmethyl) 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19851-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019851617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)








![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)



![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)